![molecular formula C15H14ClNO B13005825 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound belonging to the oxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of a chlorine atom and a p-tolyl group (a benzene ring with a methyl group) further distinguishes this compound. Oxazines, including this specific compound, are of significant interest due to their diverse applications in medicinal chemistry, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of more saturated oxazine derivatives.
Substitution: Formation of substituted oxazine derivatives with various functional groups.
Scientific Research Applications
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it has been found to act as an antagonist of retinoic acid receptor alpha (RARα), which plays a role in regulating gene expression and cellular differentiation. By inhibiting RARα, the compound can modulate various cellular processes, including autophagy and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine: A closely related compound with similar structural features.
1,4-Oxazine: A simpler oxazine compound without the chlorine and p-tolyl substituents.
Uniqueness
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both a chlorine atom and a p-tolyl group, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a therapeutic agent compared to simpler oxazine derivatives .
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
7-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8,14,17H,9H2,1H3 |
InChI Key |
YXPZMPXAVVSVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


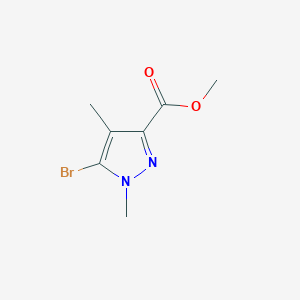
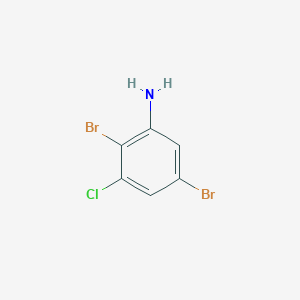
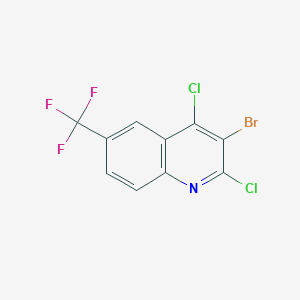
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
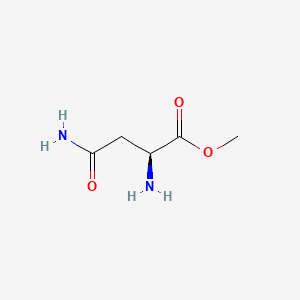
![Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)
![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)


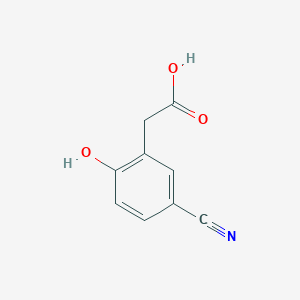
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13005824.png)

